molecular formula C17H11F3N6O2 B2948250 2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034447-78-2

2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2948250
CAS No.: 2034447-78-2
M. Wt: 388.31
InChI Key: XAVGNYDETQZJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11F3N6O2 and its molecular weight is 388.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel chemical entity with potential biological activities. Its structure incorporates trifluoromethyl groups and heterocyclic moieties that may enhance its interaction with biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented as follows:

C17H15F3N6O2\text{C}_{17}\text{H}_{15}\text{F}_3\text{N}_6\text{O}_2

Biological Activity Overview

The biological activity of this compound has been primarily assessed through various assays targeting different pathways and diseases. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown inhibitory effects against Mycobacterium tuberculosis by targeting the EthR transcriptional regulator. The IC50 value for related compounds was reported at approximately 400 nM in inhibiting EthR binding to the ethA promoter .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. A related study reported that triazole derivatives demonstrated cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative 1MCF-70.25Apoptosis induction
Triazole Derivative 2HCT1160.30PI3K/mTOR pathway inhibition
Triazole Derivative 3U87 MG0.45Cell cycle arrest

The mechanism by which this compound exerts its effects may involve several pathways:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDAC6, leading to altered gene expression and enhanced apoptosis in cancer cells .
  • Targeting Specific Kinases : The ability to inhibit pathways such as PI3K/mTOR is crucial for the anticancer activity observed in related compounds .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various triazole derivatives against breast cancer cells (MCF-7), it was found that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The most effective compound had an IC50 value lower than 0.25 µM , indicating strong potential for further development .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another research focused on the antimicrobial properties of oxadiazole derivatives showed promising results against Mycobacterium tuberculosis. The derivatives demonstrated significant inhibition of EthR at concentrations as low as 400 nM , highlighting their potential as therapeutic agents in treating resistant strains .

Properties

IUPAC Name

2,3,4-trifluoro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6O2/c1-8-22-17(28-25-8)9-4-5-26-12(6-9)23-24-13(26)7-21-16(27)10-2-3-11(18)15(20)14(10)19/h2-6H,7H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVGNYDETQZJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C(C(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.